Dimethyl (4-styrylmethyl)phosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-4-ethenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O3P/c1-4-10-5-7-11(8-6-10)9-15(12,13-2)14-3/h4-8H,1,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVHRFWMQZPKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=C(C=C1)C=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for Dimethyl 4 Styrylmethyl Phosphonate
Advanced Synthetic Pathways to Dimethyl (4-styrylmethyl)phosphonate
The preparation of this compound can be approached by forming the phosphonate (B1237965) group first, followed by the creation of the styryl double bond, or by coupling a styryl-containing fragment with a phosphorus reagent.
Wittig-Horner Reaction Variants and Their Application to this compound Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a prominent method for the synthesis of alkenes with high stereoselectivity, typically favoring the (E)-isomer. numberanalytics.comwikipedia.orgorganic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. numberanalytics.comwikipedia.orgnih.gov For the synthesis of this compound, this would typically involve the reaction of a suitable phosphonate, such as dimethyl (4-formylbenzyl)phosphonate, with a methylidene phosphorane, or more commonly, the reaction of dimethyl phosphite (B83602) and 4-vinylbenzaldehyde.
The general mechanism of the HWE reaction commences with the deprotonation of the phosphonate ester by a strong base to form a nucleophilic phosphonate carbanion. numberanalytics.comnih.gov This carbanion then attacks the carbonyl carbon of the aldehyde, leading to a betaine (B1666868) intermediate which subsequently undergoes elimination to yield the alkene and a water-soluble phosphate (B84403) byproduct. numberanalytics.com The choice of base, solvent, and reaction temperature can significantly influence the reaction's yield and stereoselectivity. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are frequently employed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). numberanalytics.com
A plausible synthetic route to this compound via the HWE reaction is the reaction of tetraethyl methylenediphosphonate with 4-vinylbenzaldehyde. The reaction conditions can be optimized by varying the base and solvent to maximize the yield of the desired (E)-isomer.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Tetraethyl methylenediphosphonate | 4-Vinylbenzaldehyde | Sodium Hydride | Tetrahydrofuran | Diethyl (E)-(2-(4-vinylphenyl)vinyl)phosphonate |
This table represents a generalized HWE approach; specific conditions for this compound may vary.
Heck Coupling and Related Cross-Coupling Strategies for Styryl Moiety Incorporation
The Heck reaction provides a powerful tool for the formation of carbon-carbon bonds, specifically for the arylation or vinylation of alkenes using a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction can be adapted to synthesize styrylphosphonates, including this compound. A feasible approach involves the palladium-catalyzed coupling of 4-vinylbenzyl halide (e.g., bromide or chloride) with a vinylphosphonate (B8674324) derivative, such as dimethyl vinylphosphonate. rsc.org
The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and selectivity. organic-chemistry.orgmdpi.com
A direct, single-step synthesis of (E)-styryl phosphonic acids has been developed via a palladium-catalyzed Heck coupling of aryl halides with vinyl phosphonic acid. rsc.org This methodology could potentially be adapted for the synthesis of this compound by using the corresponding ester of vinylphosphonic acid.
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product | Yield |
| 4-Bromostyrene | Dimethyl vinylphosphonate | Pd(OAc)₂/PPh₃ | Et₃N | Acetonitrile | Dimethyl (E)-(2-(4-vinylphenyl)vinyl)phosphonate | Good to Excellent |
This table illustrates a potential Heck coupling strategy for a related styrylphosphonate.
Michaelis-Arbuzov Reaction Adaptations for Phosphonate Formation
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond. wikipedia.orgjk-sci.comorganic-chemistry.org It typically involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate. wikipedia.orgjk-sci.com For the synthesis of this compound, a direct approach would be the reaction of 4-vinylbenzyl halide with trimethyl phosphite.
The reaction proceeds through the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium salt intermediate. wikipedia.orgjk-sci.com This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product. wikipedia.orgjk-sci.com The reaction often requires elevated temperatures (commonly 120-160 °C). wikipedia.org
A significant consideration in the Michaelis-Arbuzov reaction is the potential for the newly formed alkyl halide byproduct to react with the starting phosphite, leading to a mixture of products. nih.gov Using trimethyl phosphite can be advantageous as the methyl halide byproduct is volatile and can be removed from the reaction mixture. nih.gov
| Alkyl Halide | Phosphorus Reagent | Conditions | Product |
| 4-Vinylbenzyl chloride | Trimethyl phosphite | Heat (e.g., 120-160 °C) | This compound |
This table outlines the classical Michaelis-Arbuzov approach for the target compound.
Recent advancements have introduced milder conditions for this transformation. For instance, a one-flask procedure for the conversion of benzylic alcohols to the corresponding phosphonates using triethyl phosphite and zinc iodide (ZnI₂) has been reported, offering an alternative to the traditional three-step sequence of mesylation, halogenation, and subsequent Arbuzov reaction. orgsyn.org
Other Novel Synthetic Approaches to this compound
Beyond the classical methods, novel synthetic strategies are continually being developed. One such approach is the photochemical Michaelis-Arbuzov reaction, which allows for the synthesis of arylphosphonates under mild, visible-light-mediated conditions, avoiding the need for high temperatures or metal catalysts. nih.gov This method involves the reaction of diaryliodonium salts with phosphites in the presence of a base. While this has been demonstrated for arylphosphonates, its adaptation for benzylic systems like this compound could present a valuable, milder synthetic route.
Another innovative method involves the direct conversion of benzylic alcohols to phosphonates. A procedure utilizing triethyl phosphite and catalytic zinc iodide has been shown to be effective for various benzylic alcohols, providing a more direct route than the traditional multi-step process. orgsyn.org
Mechanistic Studies of Reaction Pathways
Understanding the mechanisms of these synthetic routes is crucial for optimizing reaction conditions and improving the yield and selectivity of this compound synthesis.
Elucidation of Rate-Determining Steps in this compound Synthesis
Wittig-Horner Reaction: For the Horner-Wadsworth-Emmons reaction, the rate-determining step is generally the nucleophilic addition of the phosphonate carbanion to the carbonyl group of the aldehyde or ketone. wikipedia.org However, for stabilized ylides, which are less reactive, the initial formation of the betaine intermediate can be the slowest step.
Heck Reaction: The rate-determining step in the Heck reaction can vary depending on the specific reaction conditions, including the nature of the substrate, ligand, and the palladium catalyst. In many cases, the oxidative addition of the halide to the palladium(0) complex is considered the rate-limiting step. Alternatively, the migratory insertion of the alkene into the palladium-carbon bond can also be rate-determining. mdpi.com For reactions involving vinylphosphonates, the electronic properties of the phosphonate group can influence the rate of coordination to the palladium center. rsc.org
Michaelis-Arbuzov Reaction: In the classical Michaelis-Arbuzov reaction, the initial Sɴ2 attack of the nucleophilic phosphorus atom of the phosphite on the alkyl halide is generally considered the rate-determining step. wikipedia.org This is supported by the observation that the reaction rate is influenced by the nature of the leaving group on the alkyl halide (I > Br > Cl) and the electronic properties of the substituents on the phosphorus reagent. jk-sci.com For benzylic halides, the reaction proceeds readily. Recent studies using 2D NMR have confirmed the Sɴ2 nature of the initial attack in the reaction of triethyl phosphite with benzyl (B1604629) bromide. nih.gov
Investigation of Transition States and Intermediate Species
The synthesis of vinylphosphonates, such as this compound, is commonly achieved through the Horner-Wadsworth-Emmons (HWE) reaction. The mechanism of this reaction involves several key intermediates and transition states that dictate the reaction's outcome, particularly its stereoselectivity. wikipedia.org
The HWE reaction commences with the deprotonation of a phosphonate ester by a base, generating a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde (e.g., 4-vinylbenzaldehyde). This addition is typically the rate-limiting step and leads to the formation of diastereomeric alkoxide intermediates, often referred to as betaine-like adducts. wikipedia.orgnrochemistry.com
These initial adducts can exist in equilibrium. They proceed to form cyclic, four-membered oxaphosphetane intermediates. nrochemistry.comorganic-chemistry.org The stability and interconversion of these intermediates are crucial. The final step is the elimination of a water-soluble dialkyl phosphate salt from the oxaphosphetane, resulting in the formation of the alkene C=C double bond. wikipedia.orgchem-station.com
Computational studies on the HWE reaction involving aromatic aldehydes have provided deeper insights into the energetics of the transition states. researchgate.net These studies suggest that electron-withdrawing substituents on the phosphonate reagent can stabilize the intermediates as well as the transition states. This stabilization can reduce the reversibility of the initial addition steps, which in turn influences the Z/E selectivity of the final alkene product. For standard HWE reactions, the transition state leading to the E-alkene is generally lower in energy, leading to its predominance. nrochemistry.com However, modifications such as the Still-Gennari conditions, which employ phosphonates with electron-withdrawing trifluoroethyl groups, can accelerate the elimination step relative to intermediate equilibration, favoring the formation of the Z-alkene. nrochemistry.comyoutube.com
The key species in the HWE synthesis pathway are:
Phosphonate Carbanion: The initial nucleophile formed by deprotonation.
Diastereomeric Alkoxide Adducts: The products of the nucleophilic attack on the aldehyde.
Oxaphosphetane Intermediates: Cyclic species formed from the alkoxide adducts, which directly precede the final product. wikipedia.orgnrochemistry.com
The reversibility of the formation of the alkoxide and oxaphosphetane intermediates is a determining factor for the final stereochemical outcome. youtube.comresearchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of phosphonates is an area of increasing focus, aiming to reduce environmental impact through novel synthetic methods, improved efficiency, and waste reduction. rsc.orgresearchgate.net
Solvent-Free and Catalytic Methods for this compound Production
A significant advancement in the green synthesis of vinylphosphonates is the development of solvent-free reaction conditions. The Horner-Wadsworth-Emmons reaction can be performed without a solvent, often accelerated by mechanical activation (mechanosynthesis) or the use of specific catalysts. researchgate.netrsc.org
One highly relevant and efficient method involves the solvent-free HWE olefination activated by mortar and pestle grinding. In a study on the synthesis of analogous phosphonocinnamic esters, tetraethyl methylenediphosphonate was reacted with various aromatic aldehydes using potassium tert-butoxide as both a base and a liquid-assisting grinding agent. tandfonline.com This method achieved excellent yields of the (E)-isomers in just five minutes of reaction time. tandfonline.com
| Aldehyde Reactant | Product | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| Benzaldehyde (B42025) | Diethyl (E)-2-phenylvinylphosphonate | 99 | 5 |
| 4-Methoxybenzaldehyde | Diethyl (E)-2-(4-methoxyphenyl)vinylphosphonate | 99 | 5 |
| 4-Chlorobenzaldehyde | Diethyl (E)-2-(4-chlorophenyl)vinylphosphonate | 99 | 5 |
| 4-Nitrobenzaldehyde | Diethyl (E)-2-(4-nitrophenyl)vinylphosphonate | 99 | 5 |
Other catalytic systems have also been developed to promote the HWE reaction under greener conditions. For instance, the combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium carbonate (K2CO3) has been shown to effectively catalyze the solvent-free HWE reaction, yielding highly E-selective α,β-unsaturated esters. researchgate.netrsc.org Furthermore, ultrasound-assisted synthesis has been explored as an eco-friendly method, using sonic waves to provide the energy for the reaction, often reducing reaction times and improving yields without the need for bulk solvents. rsc.org
Catalytic versions of the Michaelis-Arbuzov reaction, another key route to phosphonates, have also been reported. These include palladium-catalyzed cross-coupling reactions between benzyl halides and H-phosphonate diesters and Lewis acid-mediated reactions, which can often proceed under milder conditions than the traditional thermal method. organic-chemistry.orgorganic-chemistry.org
Atom Economy and Sustainability Assessments in Synthetic Routes
Atom economy is a fundamental metric of green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mygreenlab.org
The two primary routes for synthesizing this compound and its analogs are the Michaelis-Arbuzov reaction and the Horner-Wadsworth-Emmons reaction. Their atom economies differ significantly.
Route 1: Michaelis-Arbuzov Reaction This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of this compound, this would typically involve the reaction of trimethyl phosphite with 4-(chloromethyl)styrene.
Reaction: C₃H₉O₃P + C₉H₉Cl → C₁₁H₁₅O₃P + CH₃Cl
Molar Mass of Desired Product (C₁₁H₁₅O₃P): 226.21 g/mol
Sum of Molar Masses of Reactants (C₃H₉O₃P + C₉H₉Cl): 124.08 g/mol + 152.62 g/mol = 276.70 g/mol
Atom Economy: (226.21 / 276.70) * 100% = 81.8%
This rearrangement reaction is relatively efficient, though it produces methyl chloride as a volatile byproduct.
Route 2: Horner-Wadsworth-Emmons Reaction This route involves reacting a phosphonate ylide with an aldehyde. A plausible HWE synthesis of an analogous structure, diethyl (E)-2-phenylvinylphosphonate, involves reacting tetraethyl methylenediphosphonate with benzaldehyde in the presence of a base like sodium ethoxide.
Reaction: C₉H₂₂O₆P₂ + C₇H₆O + NaOCH₂CH₃ → C₁₂H₁₇O₃P + (C₂H₅O)₂PO₂Na + C₂H₅OH
In this case, a significant portion of the mass from the phosphonate reagent and the base becomes part of the sodium diethyl phosphate byproduct.
Molar Mass of Desired Product (C₁₂H₁₇O₃P): 240.23 g/mol
Sum of Molar Masses of Reactants (C₉H₂₂O₆P₂ + C₇H₆O + NaOCH₂CH₃): 284.23 g/mol + 106.12 g/mol + 68.05 g/mol = 458.40 g/mol
Atom Economy: (240.23 / 458.40) * 100% = 52.4%
The HWE reaction, while powerful for creating C=C bonds with high stereoselectivity, has a lower atom economy due to the generation of a phosphate salt byproduct. wikipedia.orgchem-station.com However, the water-solubility of this byproduct simplifies purification compared to the phosphine (B1218219) oxide generated in the traditional Wittig reaction. organic-chemistry.org
Advanced Spectroscopic and Analytical Characterization of Dimethyl 4 Styrylmethyl Phosphonate
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Dimethyl (4-styrylmethyl)phosphonate, a combination of ¹H, ¹³C, and ³¹P NMR, supplemented by two-dimensional (2D) techniques, offers a complete picture of its atomic connectivity and chemical environment.
¹H and ¹³C NMR Spectral Assignment and Interpretation for this compound
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, vinylic, benzylic, and methoxy (B1213986) protons.
Aromatic Protons: The protons on the para-substituted benzene (B151609) ring will likely appear as two doublets in the range of δ 7.2-7.5 ppm.
Vinylic Protons: The styryl group's vinylic protons (-CH=CH₂) will present as a multiplet or a set of doublet of doublets due to geminal and vicinal couplings, typically in the δ 5.0-7.0 ppm region.
Benzylic Protons: The methylene (B1212753) protons (Ar-CH₂-P) adjacent to both the aromatic ring and the phosphorus atom are expected to appear as a doublet due to coupling with the ³¹P nucleus, likely in the δ 3.0-3.5 ppm range.
Methoxy Protons: The six protons of the two methoxy groups (-OCH₃) are predicted to show a doublet around δ 3.7 ppm, with the splitting arising from coupling to the ³¹P nucleus.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments in the molecule.
Aromatic Carbons: The aromatic carbons will resonate in the δ 120-140 ppm region.
Vinylic Carbons: The carbons of the C=C double bond are expected in the δ 110-140 ppm range.
Benzylic Carbon: The benzylic carbon (Ar-CH₂-P) will show a signal that is split into a doublet due to one-bond coupling with the ³¹P nucleus.
Methoxy Carbons: The methoxy carbons (-OCH₃) will appear as a doublet in the upfield region, typically around δ 50-55 ppm, due to two-bond coupling with the phosphorus atom.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.2-7.5 (m) | - |
| Vinylic-H | 5.0-7.0 (m) | - |
| Benzylic-CH₂ | 3.0-3.5 (d) | ~33 (d) |
| Methoxy-CH₃ | ~3.7 (d) | ~53 (d) |
| Aromatic-C | - | 120-140 |
| Vinylic-C | - | 110-140 |
³¹P NMR Chemical Shift Analysis and Phosphonate (B1237965) Environment Probing
Phosphorus-31 NMR spectroscopy is a highly sensitive technique for directly observing the phosphorus nucleus, providing valuable information about its chemical environment, oxidation state, and bonding. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for dialkyl benzylphosphonates typically falls within the range of δ +20 to +30 ppm, relative to an 85% H₃PO₄ standard. organicchemistrydata.org A predicted chemical shift for this compound is around δ 25–30 ppm. This specific chemical shift confirms the presence of the phosphonate group and can be influenced by the electronic effects of the styrylmethyl substituent.
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional NMR techniques are powerful for confirming the structural assignments made from 1D NMR spectra by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity between vicinally coupled protons. For this compound, cross-peaks would be observed between the vinylic protons and between the aromatic protons, confirming their relative positions within the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, the benzylic protons to the benzylic carbon and the methoxy protons to the methoxy carbons.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and can also provide insights into the conformational properties of the molecule.
Identification of Characteristic Functional Group Vibrations (Phosphonate, Styryl)
The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the phosphonate and styryl groups. Based on data from analogous compounds, the following key vibrational bands can be anticipated:
Phosphonate Group:
P=O Stretching: A strong absorption in the IR spectrum is expected around 1250 cm⁻¹ for the P=O stretching vibration.
P-O-C Stretching: The asymmetric and symmetric stretching vibrations of the P-O-C linkages are expected to appear in the region of 1030-1060 cm⁻¹ and 780-830 cm⁻¹, respectively.
Styryl Group:
C=C Stretching: The stretching vibration of the vinyl C=C double bond will give rise to a band around 1630 cm⁻¹.
=C-H Bending: The out-of-plane bending vibrations of the vinylic C-H bonds are expected in the 900-1000 cm⁻¹ region.
Aromatic C=C Stretching: The characteristic stretching vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ range.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Phosphonate | P=O stretch | ~1250 | IR (strong) |
| P-O-C stretch | 1030-1060 | IR | |
| Styryl | C=C stretch (vinyl) | ~1630 | IR, Raman |
| C=C stretch (aromatic) | 1450-1600 | IR, Raman | |
| =C-H bend (out-of-plane) | 900-1000 | IR |
Conformational Analysis via Vibrational Signatures
The rotational freedom around the C-C and C-P single bonds in this compound can lead to the existence of different conformational isomers in the liquid phase or in solution. Vibrational spectroscopy can be a sensitive probe for these conformational changes, as different conformers may exhibit slightly different vibrational frequencies, particularly for the skeletal modes. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify the presence of multiple conformers. For instance, the P-O-C and C-C stretching regions could show band splitting or broadening if more than one conformer is significantly populated at room temperature. However, without specific experimental studies on the conformational preferences of this compound, any detailed analysis remains speculative.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, MS provides a wealth of information.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unequivocal confirmation of a compound's elemental composition by measuring its mass with very high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure m/z values to several decimal places. This precision allows for the calculation of a unique elemental formula.
For this compound, the molecular formula is C₁₁H₁₅O₃P. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ³¹P). This calculated value serves as a benchmark against which the experimentally determined mass is compared. A close correlation between the theoretical and experimental mass (typically within a few parts per million, ppm) provides strong evidence for the assigned chemical formula. While specific experimental HRMS data for this compound is not widely published, the theoretical exact mass provides a crucial reference point for its analysis.
Table 1: Theoretical Exact Mass of this compound
| Molecular Formula | Isotopes Used | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₁₁H₁₅O₃P | ¹²C, ¹H, ¹⁶O, ³¹P | 226.07585 |
In addition to determining the molecular weight, mass spectrometry can be used to deduce the structure of a molecule by analyzing its fragmentation pattern. In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated adduct like [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.
The fragmentation of this compound is expected to follow predictable pathways based on the functional groups present. Key fragmentation mechanisms for organophosphorus compounds include cleavages at the P-O, P-C, and C-O bonds. Studies on related methylphosphonate (B1257008) oligonucleotides show that the phosphonate group significantly influences fragmentation, often leading to charge retention on the base and characteristic cleavages of the backbone. nih.gov The styryl moiety introduces additional fragmentation routes, such as benzylic cleavage and rearrangements.
Expected fragmentation pathways for this compound would likely include:
Loss of a methoxy radical (•OCH₃) from the phosphonate group.
Loss of formaldehyde (B43269) (CH₂O) via a rearrangement involving a methoxy group.
Cleavage of the P-C bond , potentially leading to the formation of a stable styrylmethyl cation.
Benzylic cleavage , breaking the bond between the phenyl ring and the vinyl group, or the bond between the methylene bridge and the phosphonate group.
Analysis of these fragmentation patterns allows for the piecing together of the molecular structure, confirming the connectivity of the styryl group to the methylphosphonate moiety.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Proposed Fragment Structure | Description of Loss from [M+H]⁺ | Theoretical m/z |
|---|---|---|
| [C₁₀H₁₂O₂P]⁺ | Loss of CH₃OH (Methanol) | 195.0524 |
| [C₉H₁₀P]⁺ | Loss of (CH₃O)₂POH | 149.0544 |
| [C₉H₉]⁺ | Styrylmethyl cation | 117.0704 |
| [C₈H₇]⁺ | Phenylethenyl cation | 103.0548 |
X-ray Crystallography and Solid-State Structural Analysis (if applicable)
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a detailed model of the molecular and crystal structure.
As of this writing, a published crystal structure for this compound is not available in the public domain. Therefore, this section discusses the potential insights that could be gained if suitable single crystals were to be grown and analyzed.
An X-ray diffraction analysis would provide definitive information on:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the phosphonate group and the styryl moiety.
Molecular Conformation: The exact spatial orientation of the molecule, including the torsion angles that define the relationship between the phenyl ring, the vinyl group, and the phosphonate ester.
Intermolecular Interactions: The analysis would reveal how individual molecules pack together in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (if any), van der Waals forces, and potential π-π stacking interactions between the aromatic rings of adjacent molecules. Research on other phosphonate-containing crystals has shown that intermolecular interactions play a crucial role in the stability and physical properties of the solid state. jst.go.jpnih.gov
The successful crystallographic analysis of this compound would provide an unambiguous confirmation of its structure in the solid state, complementing the data obtained from spectroscopic techniques.
Chemical Reactivity and Transformation Studies of Dimethyl 4 Styrylmethyl Phosphonate
Reactivity of the Styryl Moiety
The styryl portion of the molecule, consisting of a phenyl ring attached to a vinyl group, is susceptible to a range of reactions typical for aromatic and unsaturated systems.
The phenyl group in Dimethyl (4-styrylmethyl)phosphonate can undergo electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. nih.gov The substitutent already present on the benzene (B151609) ring, in this case, the -(CH2)P(O)(OCH3)2 group attached to the vinyl group, influences the position of the incoming electrophile.
The styrylmethyl group is generally considered an electron-donating group (EDG) due to the alkyl chain, which donates electron density to the aromatic ring through an inductive effect. wikipedia.orglibretexts.org EDGs are known to be ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. youtube.comorganicchemistrytutor.com This is because the carbocation intermediate formed during the attack at these positions is more stabilized by resonance. youtube.comorganicchemistrytutor.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on the phenyl ring of this compound would be expected to yield predominantly ortho and para substituted products.
A specific example of electrophilic substitution on a related system is the phosphonate-directed ortho C–H borylation of aryl phosphonates, which provides a route to highly substituted phosphoarenes. stackexchange.com While this reaction occurs directly on an aryl phosphonate (B1237965), it highlights the influence of the phosphonate group in directing electrophilic attack.
Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | Dimethyl (2-nitro-4-styrylmethyl)phosphonate and Dimethyl (4-nitro-4-styrylmethyl)phosphonate |
| Halogenation | Br₂, FeBr₃ | Dimethyl (2-bromo-4-styrylmethyl)phosphonate and Dimethyl (4-bromo-4-styrylmethyl)phosphonate |
| Sulfonation | SO₃, H₂SO₄ | 2-(Dimethoxyphosphorylmethyl)styrene-4-sulfonic acid and 4-(Dimethoxyphosphorylmethyl)styrene-3-sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Dimethyl (2-acetyl-4-styrylmethyl)phosphonate and Dimethyl (4-acetyl-4-styrylmethyl)phosphonate |
The carbon-carbon double bond in the styryl group is susceptible to addition reactions. A notable example is the Michael addition, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. While the styryl group itself is not a classic Michael acceptor, the concept of conjugate addition is relevant. More specifically, H-phosphonates can undergo phospha-Michael additions to activated alkenes. rsc.org
Vinylphosphonates, which are structurally related to the styryl moiety, are known to act as Michael acceptors. stackexchange.com This suggests that the double bond in this compound could potentially react with various nucleophiles under appropriate catalytic conditions.
Oxidation: The styryl group can be oxidized at the carbon-carbon double bond. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions (e.g., heat, acidic or basic medium) typically leads to oxidative cleavage of the double bond. stackexchange.commasterorganicchemistry.com This would result in the formation of 4-(dimethoxyphosphorylmethyl)benzoic acid. Under milder, controlled conditions, such as with cold, dilute KMnO₄, the double bond can be oxidized to form a diol, yielding Dimethyl (4-(1,2-dihydroxyethyl)benzyl)phosphonate. masterorganicchemistry.comlibretexts.org It has also been reported that the oxidation of styrene (B11656) with potassium permanganate on a solid support can yield benzaldehyde (B42025). stackexchange.com
Reduction: The carbon-carbon double bond of the styryl group can be readily reduced to a single bond through catalytic hydrogenation. youtube.comyoutube.comyoutube.com This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.comyoutube.com The product of this reaction would be Dimethyl (4-ethylbenzyl)phosphonate. This process is a syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com
Table 2: Oxidation and Reduction of the Styryl Group
| Reaction | Reagents | Product |
| Strong Oxidation | Hot, concentrated KMnO₄ | 4-(dimethoxyphosphorylmethyl)benzoic acid |
| Mild Oxidation | Cold, dilute KMnO₄ | Dimethyl (4-(1,2-dihydroxyethyl)benzyl)phosphonate |
| Reduction | H₂, Pd/C | Dimethyl (4-ethylbenzyl)phosphonate |
Reactivity of the Phosphonate Ester Group
The dimethyl phosphonate ester group exhibits its own characteristic reactivity, primarily centered around the phosphorus atom and the attached methoxy (B1213986) groups.
Hydrolysis: The dimethyl phosphonate ester can be hydrolyzed to the corresponding phosphonic acid. This hydrolysis can occur under both acidic and basic conditions and proceeds in a stepwise manner, first forming the monomethyl ester and then the final phosphonic acid. rsc.org The rate of hydrolysis is pH-dependent. For dimethyl phosphonate, the hydrolysis is significantly faster in basic solutions compared to acidic or neutral conditions. nih.gov For instance, at pH 9, the half-life is less than 0.3 hours, while at pH 4, it is approximately 470 hours. nih.gov The hydrolysis of dialkyl α-hydroxybenzylphosphonates has been studied kinetically, showing that electron-withdrawing substituents on the phenyl ring increase the reaction rate. wikipedia.org
Transesterification: The methyl esters of the phosphonate group can be exchanged with other alkyl groups in a transesterification reaction. This can be achieved by reacting the dimethyl phosphonate with an excess of another alcohol. rsc.orgnih.gov For example, reacting dimethyl H-phosphonate with n-propanol can yield a mixture of n-propyl methyl H-phosphonate and di-n-propyl H-phosphonate, with the fully transesterified product being favored at higher temperatures. nih.gov Zinc-catalyzed phosphonylation of alcohols using dimethyl phosphite (B83602) has also been reported as a method for synthesizing mixed phosphite diesters. nih.gov
Table 3: Hydrolysis and Transesterification of the Phosphonate Group
| Reaction | Conditions | Products |
| Acidic Hydrolysis | HCl, H₂O | (4-styrylmethyl)phosphonic acid monomethyl ester, (4-styrylmethyl)phosphonic acid |
| Basic Hydrolysis | NaOH, H₂O | Sodium (4-styrylmethyl)phosphonate monomethyl ester, Disodium (4-styrylmethyl)phosphonate |
| Transesterification | Excess R-OH, heat | Methyl (4-styrylmethyl)phosphonate R-ester, Di-R (4-styrylmethyl)phosphonate |
The carbon-phosphorus (C-P) bond in phosphonates is generally stable, but it can be cleaved under specific conditions, representing a key functionalization pathway.
Research on related benzylphosphonic acids has shown that the C-P bond can be cleaved photochemically. For instance, p-nitrobenzylphosphonate undergoes C-P bond cleavage upon UV irradiation. rsc.org Furthermore, there are enzymatic pathways in certain bacteria that can cleave the C-P bond of phenylphosphonates. nih.gov
Chemical methods for C-P bond cleavage have also been investigated. Theoretical studies on the acid-catalyzed C-P bond cleavage of α-aminobenzylphosphonates suggest a multi-step process involving protonation and the assistance of water molecules. nih.gov There are also examples of C-P bond cleavage in the degradation of organophosphorus compounds like glyphosate, which can proceed via either C-N or C-P bond cleavage depending on the conditions. researchgate.net Metal-free C(aryl)-P bond cleavage has been observed in the reaction of triarylphosphines with alkynyl esters in the presence of water. rsc.org
Interaction with Lewis Acids and Bases
The phosphonate group in this compound features a phosphoryl oxygen which is Lewis basic, and can, therefore, form adducts with various Lewis acids. This interaction can activate the phosphorus center towards nucleophilic attack or influence the reactivity of the adjacent styryl moiety.
Research on analogous phosphonate-containing compounds has demonstrated that Lewis acids can significantly impact their reactivity. For instance, in Diels-Alder reactions involving 2-phosphono-2-alkenoates, Lewis acids like tin(IV) chloride have been shown to enhance both the reaction rate and the regio- and stereoselectivity. acs.org The coordination of the Lewis acid to the phosphoryl oxygen increases the electrophilicity of the dienophile. acs.org While specific studies on this compound are not available, it is plausible that Lewis acids could similarly modulate its reactivity in cycloaddition reactions involving the styryl double bond.
Furthermore, the interaction with Lewis acids can facilitate other transformations. For example, P(V) compounds can act as Lewis acids themselves, and their reactivity can be tuned by the substituents on the phosphorus atom. rsc.orgrsc.org The Lewis basicity of a range of phosphoryl compounds has been examined computationally and experimentally, revealing the influence of electronic and steric factors on their ability to form adducts with Lewis acids like antimony pentachloride and boron trifluoride. nih.gov
The interaction with Lewis bases is also a key aspect of phosphonate chemistry. The phosphorus atom in phosphonates is electrophilic and can be attacked by Lewis bases, leading to substitution or elimination reactions. For instance, in the presence of a strong base, deprotonation of the carbon alpha to the phosphorus can generate a stabilized carbanion, a key intermediate in the Horner-Wadsworth-Emmons reaction. While this compound itself does not have an alpha-proton that would typically participate in such a reaction, the general susceptibility of the P-C bond to nucleophilic attack by strong Lewis bases remains a potential reactive pathway.
A summary of common Lewis acids and their applications in the reactions of phosphonates is presented in Table 1.
Table 1: Examples of Lewis Acids in Phosphonate Chemistry
| Lewis Acid | Application | Reference |
|---|---|---|
| Tin(IV) chloride | Enhanced selectivity in Diels-Alder reactions of 2-phosphono-2-alkenoates | acs.org |
| Boron trifluoride | Formation of adducts for studying Lewis basicity | nih.gov |
| Antimony pentachloride | Formation of adducts for studying Lewis basicity | nih.gov |
This table presents examples from the general literature on phosphonates and does not represent specific experimental data for this compound.
Photochemical and Radiolytic Transformations of this compound
The styryl group in this compound is a chromophore that can absorb UV light, leading to a variety of photochemical reactions. The most common photoreactions of styryl compounds are E/Z (trans/cis) isomerization and [2+2] cycloaddition to form cyclobutane (B1203170) dimers. acs.orgacs.orgphotonics.ru The specific outcome of the photoreaction often depends on the reaction conditions, such as the solvent, the concentration of the substrate, and the presence of photosensitizers.
In dilute solutions, E/Z isomerization is often the dominant process. Upon absorption of a photon, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. Both the excited singlet and triplet states can undergo rotation around the carbon-carbon double bond, leading to the formation of the geometric isomer upon relaxation to the ground state.
At higher concentrations or in the solid state, [2+2] photodimerization can become a significant reaction pathway. iupac.org This reaction involves the cycloaddition of two excited-state molecules or an excited-state molecule and a ground-state molecule to form a cyclobutane ring. The stereochemistry of the resulting cyclobutane dimer is often dictated by the arrangement of the molecules in the crystal lattice in solid-state reactions. iupac.org
The presence of the phosphonate group could also influence the photochemical reactivity. It might affect the excited-state lifetimes and the quantum yields of isomerization and dimerization. Furthermore, the vinylbenzyl moiety is known to undergo radical polymerization. researchgate.netrsc.org Photochemical initiation of such a polymerization is a plausible transformation for this compound.
Radiolytic transformations, which are induced by ionizing radiation such as gamma rays, involve the formation of highly reactive species like radicals and ions. The radiolysis of organophosphorus compounds has been studied, particularly in the context of the stability of radiopharmaceuticals. nih.govnih.gov The primary effect of ionizing radiation on an organic molecule like this compound would be the homolytic cleavage of chemical bonds, leading to the formation of a variety of radical species. These radicals can then undergo a cascade of secondary reactions, including recombination, disproportionation, and reaction with other molecules.
In aqueous solutions, the radiolysis of water produces hydroxyl radicals, hydrated electrons, and hydrogen atoms, which are highly reactive and can attack the aromatic ring, the double bond, or the phosphonate group of the molecule. nih.gov The presence of radical scavengers, such as ethanol, can suppress these radiolytic degradation pathways. nih.gov Specific studies on the radiolysis of this compound have not been reported in the literature.
Computational Chemistry Approaches to Reaction Mechanisms and Selectivity
Computational chemistry provides a powerful tool for investigating the reaction mechanisms and selectivity of chemical transformations. Methods such as Density Functional Theory (DFT) are widely used to model the potential energy surfaces of reactions, locate transition states, and calculate activation energies. researchgate.net These calculations can provide valuable insights into the feasibility of different reaction pathways and explain experimentally observed outcomes.
For this compound, computational studies could be employed to investigate several aspects of its reactivity:
Interaction with Lewis Acids: DFT calculations could be used to model the structure and stability of adducts formed between this compound and various Lewis acids. This would help in understanding the nature of the interaction and how it might activate the molecule for subsequent reactions. The Lewis basicity of the phosphoryl oxygen could be quantified by calculating the enthalpy of adduct formation with standard Lewis acids. nih.gov
Photochemical Transformations: Computational methods can be used to study the properties of the excited states of this compound. Time-dependent DFT (TD-DFT) can be used to calculate the vertical excitation energies and oscillator strengths, providing a theoretical absorption spectrum. The potential energy surfaces of the excited states can be mapped out to investigate the pathways for E/Z isomerization and photodimerization.
Reaction Mechanisms: For any proposed thermal or photochemical reaction of this compound, DFT can be used to elucidate the detailed step-by-step mechanism. By calculating the energies of intermediates and transition states, the rate-determining step can be identified, and the factors controlling the selectivity of the reaction can be understood. For example, the mechanism of radical polymerization of related vinylbenzyl phosphonates has been a subject of interest. redalyc.org
While specific computational studies on this compound are not prevalent in the literature, the application of these methods to analogous organophosphorus compounds has been extensive, demonstrating their utility in understanding and predicting chemical reactivity. researchgate.netresearchgate.net
Polymerization Science of Dimethyl 4 Styrylmethyl Phosphonate
Homopolymerization Studies
The ability of Dimethyl (4-styrylmethyl)phosphonate to undergo self-addition to form a homopolymer, poly(this compound), has been explored through various polymerization methodologies.
Radical Polymerization of this compound: Kinetics and Mechanism
The free-radical polymerization of styrenic monomers bearing phosphonate (B1237965) groups is a subject of significant interest. For para-substituted vinylbenzyl phosphonate monomers, it has been noted that the phosphonate group can enhance the propagation rate. researchgate.netrsc.orgresearchgate.net This is in contrast to vinyl phosphonate monomers, where polymerization is often dominated by chain transfer reactions. researchgate.netrsc.org
The polymerization is typically initiated by thermal initiators such as 2,2′-azobisisobutyronitrile (AIBN). The general mechanism follows the classical steps of radical polymerization: initiation, propagation, and termination. The kinetics of such polymerizations often show a near first-order dependence on the monomer concentration and a square-root dependence on the initiator concentration, which is characteristic of ideal free-radical polymerization with termination primarily occurring through bimolecular reactions of propagating radicals. capes.gov.br
While specific kinetic data for this compound is not extensively documented in dedicated studies, the behavior of analogous styrenic phosphonate monomers provides valuable insights. For instance, the polymerization of other phosphorus-containing monomers has been successfully carried out using AIBN. fao.org
Table 1: General Kinetic Behavior in Radical Polymerization of Styrenic Monomers
| Kinetic Parameter | Typical Dependence |
|---|---|
| Rate of Polymerization (R_p) | Proportional to [Monomer]^1 and [Initiator]^0.5 |
Anionic Polymerization of this compound
Anionic polymerization offers a pathway to well-defined polymers with controlled molecular weights and narrow polydispersity. The polymerization of styrene (B11656) and its derivatives using organolithium initiators like n-butyllithium (n-BuLi) in non-polar or polar aprotic solvents is a well-established technique. researchgate.netyoutube.comcapes.gov.br The presence of an electron-withdrawing group, such as the phosphonate moiety, can influence the susceptibility of the vinyl group to nucleophilic attack by the initiator. youtube.com
For the anionic polymerization of styrene, the initiation is first-order with respect to the monomer, and the propagation is also first-order in monomer concentration. capes.gov.br The reaction is typically conducted at low temperatures to minimize side reactions. youtube.com While specific studies on the anionic polymerization of this compound are scarce, the general principles of anionic polymerization of styrene provide a foundational understanding. mdpi.comnih.gov The use of polar solvents like tetrahydrofuran (B95107) (THF) is common to facilitate the polymerization. youtube.com
Controlled/Living Polymerization Techniques (RAFT, ATRP) for Precisely Structured Poly(this compound)
To achieve a higher degree of control over the polymer architecture, controlled/living polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are employed.
RAFT polymerization has been successfully applied to phosphonated (meth)acrylate monomers, yielding polymers with controlled molecular weights and low dispersity. rsc.orgresearchgate.net For example, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate has been reported to proceed with good control. rsc.orgresearchgate.net Studies on the RAFT polymerization of a closely related monomer, dimethyl-p-vinylbenzylphosphonate, have demonstrated that well-defined statistical and block copolymers can be synthesized. researchgate.net This suggests that RAFT is a viable method for the controlled polymerization of this compound.
ATRP is another powerful technique for synthesizing well-defined polymers. However, the phosphorus atom in phosphonate monomers can sometimes complex with the copper catalyst used in ATRP, potentially affecting the polymerization kinetics. acs.org Despite this, successful ATRP of phosphorus-containing monomers has been reported, often requiring careful optimization of the catalyst system and reaction conditions. acs.org
Table 2: Controlled Polymerization of an Analogous Monomer (dimethyl-p-vinylbenzylphosphonate)
| Polymerization Technique | Key Features | Resulting Polymer Characteristics |
|---|
Data is for the closely related monomer, dimethyl-p-vinylbenzylphosphonate, and is indicative of the expected behavior for this compound. researchgate.net
Stereochemical Control in this compound Polymerization
Copolymerization with Other Monomers
Copolymerization of this compound with other vinyl monomers is a strategy to tailor the properties of the resulting material, for instance, to enhance flame retardancy or to introduce specific functionalities.
Reactivity Ratios of this compound in Copolymerization Systems
The reactivity ratios (r1 and r2) in a copolymerization system describe the relative reactivity of a propagating radical chain ending in one monomer unit towards adding the same or the other monomer. These values are crucial for predicting the composition of the resulting copolymer.
While specific reactivity ratios for this compound are not widely published, data for similar phosphonated monomers can provide an estimation of its copolymerization behavior. For example, the reactivity ratios for the copolymerization of diethyl vinyl phosphonate (DEVP) with styrene (S) and methyl methacrylate (B99206) (MMA) have been calculated. kpi.ua
Table 3: Reactivity Ratios for the Copolymerization of Diethyl Vinyl Phosphonate (DEVP) with Styrene and Methyl Methacrylate
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) |
|---|---|---|---|
| Styrene | DEVP | 2.689 | 0.317 |
These values are for Diethyl Vinyl Phosphonate (DEVP) and not this compound, but they offer insight into how a phosphonated monomer might copolymerize with common monomers like styrene and MMA. kpi.ua A study on the copolymerization of isobutyl POSS-styrene with styrene yielded reactivity ratios of r(styrene) = 0.84 and r(POSS-styrene) = 0.38, indicating the formation of random copolymers. dtic.mil The reactivity ratios for styrene and methyl methacrylate in living radical copolymerization have been determined to be 0.50 and 0.36, respectively. researchgate.net
Synthesis of Statistical, Block, and Graft Copolymers Containing this compound Units
The incorporation of this compound, a phosphorus-containing styrenic monomer, into copolymer structures allows for the development of materials with tailored properties, such as flame retardancy and enhanced adhesion to metal surfaces. The synthesis of statistical, block, and graft copolymers containing this monomer is achieved through various controlled and conventional polymerization techniques.
Statistical Copolymers: Statistical copolymers of dimethyl vinylbenzyl phosphonate (a mixture of meta- and para-isomers including this compound) and styrene have been successfully prepared with varying molar percentages of the respective comonomers. researchgate.net These polymerizations can be carried out using free-radical methods. For instance, the copolymerization of diethyl vinyl phosphonate (DEVP), an analogue, with styrene has been achieved using initiators like azobisisobutyronitrile (AIBN) at 60°C or tert-butyl hydroperoxide (TBHP) at 100°C in solvents such as toluene. kpi.ua Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has also been employed to create statistical copolymers, including complex four-component systems, demonstrating the versatility of this method for incorporating functional monomers into well-defined macromolecular architectures. mdpi.com
Block Copolymers: The synthesis of block copolymers containing phosphonate units is well-documented, often utilizing living polymerization techniques to control the polymer architecture. Nitroxide-Mediated Radical Polymerization (NMP) has been used to create block copolymers of styrene derivatives and phosphonate-containing monomers. researchgate.net This method allows for the sequential addition of monomers to form distinct blocks. For example, a block of a phosphonated styrene could be combined with a block of a more hydrophilic monomer like N,N-dimethyl acrylamide (B121943). researchgate.net Similarly, RAFT polymerization is a robust method for synthesizing block copolymers. A phosphonate-containing polymer block can be synthesized first and then used as a macro-chain transfer agent (macro-CTA) to initiate the polymerization of a second monomer, yielding a well-defined diblock copolymer. rsc.orgresearchgate.net This technique has been used to prepare poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1) which can then be chain-extended. rsc.org
Graft Copolymers: Graft copolymers feature a polymer backbone with polymeric side chains. A common strategy to synthesize graft copolymers with phosphonate units is the "grafting from" approach. This involves a polymer backbone containing initiation sites from which the phosphonate monomer is polymerized. For example, a backbone like poly(glycidyl methacrylate) can be used, where the epoxide groups are radically opened to initiate the polymerization of monomers like styrene, demonstrating a pathway that could be adapted for phosphonated styrenes. researchgate.net Another approach is the "grafting to" method, where pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone. d-nb.info For instance, poly(diethyl vinylphosphonate) (PDEVP) with a terminal azide (B81097) group has been synthesized and subsequently attached to multi-walled carbon nanotubes, illustrating a viable strategy for grafting these polymers onto various substrates. d-nb.info
Table 1: Examples of Polymerization Methods for Copolymers with Vinylbenzyl Phosphonate Units
| Copolymer Type | Polymerization Method | Monomers | Key Features |
|---|---|---|---|
| Statistical | Free-Radical Polymerization | Diethyl vinyl phosphonate (DEVP), Styrene (S), Methyl Methacrylate (MMA), Acrylonitrile (B1666552) (AN) | Synthesis of copolymers with covalently bound phosphorus. kpi.ua |
| Statistical | RAFT Polymerization | Methacrylic acid (MAA), 2-(dimethylamino)ethyl methacrylate (DMAEMA), Oligoethylene glycol methyl ether methacrylate (OEGMA), Benzyl (B1604629) methacrylate (BzMA) | One-pot synthesis of complex, multi-component statistical copolymers. mdpi.com |
| Block | Nitroxide-Mediated Polymerization (NMP) | Styrene derivatives, Diethyl-(4-vinylbenzyl) phosphonate | Introduction of phosphonate groups as small blocks or end-groups. researchgate.net |
| Block | RAFT Polymerization | Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) | Synthesis of a phosphonate macro-chain transfer agent for further block copolymerization. rsc.orgresearchgate.net |
| Graft ("Grafting To") | Rare-earth metal-mediated group-transfer polymerization (REM-GTP) followed by "click" chemistry | Diethyl vinylphosphonate (B8674324) (DEVP) | Synthesis of end-functionalized PDEVP for grafting onto surfaces like carbon nanotubes. d-nb.info |
Heteropolymerization with Non-Styrenic Monomers
The copolymerization of this compound and its analogs with a variety of non-styrenic monomers expands the functional scope of the resulting polymers. These heteropolymerizations are typically conducted via free-radical pathways, including controlled radical techniques.
Diethyl vinyl phosphonate (DEVP), a close structural analog, has been successfully copolymerized with several non-styrenic vinyl monomers. kpi.ua These include:
Methyl Methacrylate (MMA): Free-radical copolymerization of DEVP with MMA yields copolymers where the phosphonate group can impart flame retardancy. kpi.ua
Acrylonitrile (AN): Copolymerization with acrylonitrile produces materials combining the properties of both monomers. kpi.ua
Acrylamide (AM): The inclusion of acrylamide introduces hydrophilicity to the resulting copolymer. kpi.ua
These copolymerizations were typically performed in solution using AIBN as a thermal initiator. kpi.ua The composition of the resulting copolymers is dependent on the monomer feed ratio and the reactivity ratios of the comonomers. kpi.ua
Controlled radical polymerization methods have also been applied. Block copolymers of diethyl-(4-vinylbenzyl) phosphonate have been synthesized with N,N-dimethyl acrylamide, creating amphiphilic structures. researchgate.net Furthermore, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), a methacrylate-based phosphonate monomer, has been extensively studied, often in copolymerization with other methacrylates like methyl methacrylate (MMA). researchgate.netrsc.org This demonstrates the compatibility of the phosphonate functionality with acrylate (B77674) and methacrylate comonomers under controlled polymerization conditions. researchgate.netrsc.org
Table 2: Heteropolymerization of Diethyl Vinyl Phosphonate (DEVP) with Non-Styrenic Monomers
| Comonomer | Polymerization Conditions | Solvent | Resulting Copolymer |
|---|---|---|---|
| Methyl Methacrylate (MMA) | AIBN, 60°C | Toluene | P(MMA-co-DEVP) kpi.ua |
| Acrylonitrile (AN) | AIBN, 60°C | Dioxane | P(AN-co-DEVP) kpi.ua |
| Acrylamide (AM) | AIBN, 60°C | Toluene | P(AM-co-DEVP) kpi.ua |
Polymer Microstructure and Architecture Analysis
Branching, Crosslinking, and Network Formation in Poly(this compound) and Copolymers
The architecture of polymers derived from this compound can range from simple linear chains to more complex branched and crosslinked networks. The formation of these structures is highly dependent on the polymerization method and conditions.
In conventional free-radical polymerization, chain transfer reactions to the polymer backbone can lead to the formation of branches. The benzylic protons on the styrylmethyl group could potentially be sites for such chain transfer, leading to long-chain branching, particularly at high monomer conversions.
Intentional synthesis of branched architectures is also possible. For example, hyperbranched copolymers have been fabricated via a one-pot RAFT polymerization by including a divinyl cross-linking agent in the monomer mixture. mdpi.com This approach allows for the creation of highly branched, globular macromolecules in a single step.
Crosslinking and network formation are typically achieved by incorporating a di- or multi-functional monomer into the polymerization reaction. The use of a divinyl comonomer along with this compound would lead to the formation of a crosslinked network. Such networks are crucial for applications requiring dimensional stability and solvent resistance. Post-polymerization reactions can also be used to induce crosslinking. For instance, if the phosphonate ester is hydrolyzed to a phosphonic acid, ionic crosslinking can be achieved through the addition of multivalent metal ions.
Sequence Distribution in Copolymers Derived from this compound
The sequence distribution of monomer units along a copolymer chain is a critical factor that governs its macroscopic properties. This distribution is determined by the relative reactivities of the comonomers, which are quantified by their reactivity ratios (r₁ and r₂).
The reactivity ratios for the copolymerization of diethyl vinyl phosphonate (DEVP, monomer 2) with various comonomers (monomer 1) have been investigated. kpi.ua Using the Alfrey-Price Q-e scheme, theoretical reactivity ratios can be calculated, which provide an initial estimate of copolymer composition. However, experimental determination often reveals deviations. kpi.ua
For the copolymerization of DEVP with styrene (S), the experimentally determined compositions were found to be in reasonable agreement with those calculated from reactivity ratios. kpi.ua However, for copolymerizations with acrylonitrile (AN) and acrylamide (AM), the actual incorporated amount of DEVP was significantly lower than predicted, indicating that the true reactivity ratios differ from the calculated values. kpi.ua This suggests that in these systems, both AN and AM are more reactive towards their own propagating radicals than towards the DEVP monomer.
The product of the reactivity ratios (r₁ * r₂) gives an indication of the monomer arrangement.
If r₁ * r₂ = 1, an ideal or random copolymer is formed.
If r₁ * r₂ < 1, there is a tendency towards alternation.
If r₁ * r₂ > 1, there is a tendency towards blockiness.
For the systems studied, the reactivity ratios suggest a tendency toward random or alternating structures rather than block formation in free-radical copolymerization. kpi.ua In controlled polymerization techniques like RAFT, the sequence can be more deliberately controlled, allowing for the synthesis of block copolymers where the sequence is highly non-random. whiterose.ac.uk
Table 3: Calculated Reactivity Ratios for Copolymerization of Comonomers (M₁) with Diethyl Vinyl Phosphonate (DEVP, M₂)
| Comonomer (M₁) | r₁ (Calculated) | r₂ (Calculated) | r₁ * r₂ | Predicted Copolymer Type |
|---|---|---|---|---|
| Styrene (S) | 2.689 | 0.317 | 0.852 | Random/Alternating tendency kpi.ua |
| Methyl Methacrylate (MMA) | 2.098 | 0.251 | 0.527 | Random/Alternating tendency kpi.ua |
| Acrylonitrile (AN) | 0.239 | 0.293 | 0.070 | Strong alternating tendency kpi.ua |
| Acrylamide (AM) | 0.513 | 0.806 | 0.414 | Random/Alternating tendency kpi.ua |
Post-Polymerization Modification of Poly(this compound)
Post-polymerization modification is a powerful strategy for introducing new functionalities into polymers derived from this compound without altering the polymer backbone. The most significant modification for this class of polymers is the conversion of the phosphonate ester to a phosphonic acid.
This transformation is typically achieved through hydrolysis. A common method involves reacting the phosphonate ester polymer with trimethylbromosilane (TMBS), followed by hydrolysis of the resulting silyl (B83357) ester intermediate. researchgate.net This dealkylation process effectively removes the methyl groups, yielding the corresponding poly(4-styrylmethyl)phosphonic acid.
This hydrolysis is a critical step for many applications. The resulting poly(phosphonic acid) exhibits significantly different properties compared to its ester precursor:
Hydrophilicity: The phosphonic acid groups are highly polar and can be deprotonated to form phosphonate anions, rendering the polymer water-soluble at appropriate pH values.
Adhesion: Phosphonic acid moieties are known to strongly chelate with metal oxides, making these modified polymers excellent candidates for surface modifiers, corrosion inhibitors, or adhesion promoters on metal surfaces. researchgate.net
Ionic Conductivity: In the presence of water or other polar solvents, the acidic protons can dissociate, making the polymer a proton conductor for applications in fuel cell membranes or sensors.
Chelating Ability: The phosphonic acid groups can bind with various metal ions, which can be used for water purification or for creating ionically crosslinked hydrogels.
The successful hydrolysis of the dimethyl ester to the phosphonic acid has been demonstrated for analogous polymers like poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1), highlighting the viability of this approach. rsc.orgresearchgate.net The efficiency of this modification allows for the creation of functional materials from a single, well-defined parent polymer scaffold. nih.govresearchgate.net
Advanced Materials Applications and Research Prospects
Development of Novel Flame Retardant Materials
Phosphorus-based compounds are recognized as highly effective alternatives to halogenated flame retardants due to their lower toxicity and environmental impact. mdpi.comtechniques-ingenieur.fr Dimethyl (4-styrylmethyl)phosphonate serves as a reactive flame retardant, meaning it can be chemically integrated into a polymer's backbone, which mitigates issues like migration and plasticization commonly associated with additive flame retardants. mdpi.com
Mechanism of Flame Retardancy Imparted by Phosphonate (B1237965) Moieties in Polymer Matrices
The flame retardancy of phosphonate-containing polymers operates through a combination of condensed-phase and gas-phase mechanisms, leading to a highly efficient fire protection strategy. nih.govmdpi.com
Condensed-Phase Action : In the solid state, the thermal degradation of the phosphonate group leads to the formation of phosphoric and polyphosphoric acids. researchgate.netmdpi.com These acids act as catalysts for the dehydration and cross-linking of the polymer chains, promoting the formation of a stable, insulating layer of char on the material's surface. specificpolymers.com This char layer serves as a physical barrier that insulates the underlying polymer from the heat of the flame and limits the diffusion of oxygen to the fuel source. researchgate.netmdpi.com The effectiveness of this charring mechanism is a key reason why phosphorus-containing compounds are considered excellent flame retardants. researchgate.net
Gas-Phase Action : Simultaneously, volatile phosphorus-containing radical species, such as PO• and HPO•, can be released into the gas phase during pyrolysis. mdpi.comrsc.org These highly reactive radicals interfere with the combustion chain reactions in the flame, particularly by scavenging the H• and OH• radicals that are essential for flame propagation. mdpi.comnih.gov This "flame inhibition" effect reduces the heat generated by the fire and can extinguish the flame. nih.gov The dual action in both the condensed and gas phases makes phosphonates highly versatile and effective flame retardants. nih.gov
Synergistic Effects with Other Flame Retardant Additives in this compound-Based Systems
The flame-retardant efficacy of phosphonate-based systems can be significantly enhanced by combining them with other additives, creating a synergistic effect where the combined performance is greater than the sum of the individual components. psu.edu
Phosphorus-Nitrogen (P-N) Synergy : The combination of phosphorus compounds with nitrogen-containing compounds (like melamine (B1676169) and its derivatives) is a well-established synergistic system. acs.org Nitrogen compounds can promote char formation and release non-combustible gases (e.g., ammonia), which dilute the flammable gases and oxygen in the gas phase. mdpi.com This combination leads to improved thermal stability, reduced smoke generation, and enhanced charring. acs.orgacs.org
Phosphorus-Silicon (P-Si) Synergy : Incorporating silicon-containing compounds can also boost flame retardancy. Silicon compounds tend to migrate to the polymer surface during combustion, forming a silica-based or silica-carbonaceous protective layer. mdpi.com This layer enhances the thermal stability and integrity of the char formed by the phosphorus compound. acs.org
Synergy with Mineral Fillers : Additives like expandable graphite (B72142) (EG) and carbon nanotubes (MWCNTs) can work synergistically with phosphonates. Upon heating, EG expands to form a worm-like, insulating char layer that hinders heat and mass transfer. researchgate.net The combination of the intumescent char from EG and the catalytic charring from the phosphonate creates a highly effective fire barrier. nih.govresearchgate.net Similarly, carbon nanotubes can form a network within the char layer, reinforcing its structure and further improving its barrier properties. nih.govnih.gov
Table 1: Examples of Synergistic Flame-Retardant Systems with Phosphorus Compounds
| Synergist Type | Example Additive | Mechanism of Synergy | Observed Effects | Reference |
|---|---|---|---|---|
| Nitrogen-Based | Melamine Cyanurate | Promotes charring and releases inert gases, diluting the flame. | Good thermal stability, low toxicity, and reduced smoke generation. | acs.org |
| Silicon-Based | Polyhedral Oligomeric Silsesquioxane (POSS) | Forms a protective silica (B1680970) layer on the surface, enhancing the char's thermal stability. | Improved thermal performance and char formation. | mdpi.com |
| Mineral Filler | Expandable Graphite (EG) | Forms an expanded, insulating char layer that works with the phosphonate-induced char. | Remarkably increased residual char and reduced heat release rate. | researchgate.net |
| Nanomaterial | Multi-Walled Carbon Nanotubes (MWCNT) | Reinforces the char layer and catalyzes the generation of a robust char structure. | Significant reduction in peak heat release rate and improved char residue. | nih.gov |
Integration of this compound into High-Performance Polymers for Enhanced Thermal Stability
The covalent incorporation of this compound into high-performance polymers via its reactive styryl group can significantly enhance their thermal stability. The presence of the phosphorus moiety in the polymer backbone alters the material's decomposition pathway at elevated temperatures. scispace.commarquette.edu
Thermogravimetric analysis (TGA) is commonly used to assess the thermal stability of polymers. The incorporation of phosphonates typically leads to an increase in the temperature at which significant weight loss begins (onset decomposition temperature) and, more notably, a substantial increase in the amount of char residue left at high temperatures (e.g., 700°C). scispace.comnih.gov This higher char yield is a direct consequence of the condensed-phase flame retardancy mechanism, where the phosphonate promotes the formation of a thermally stable carbonaceous layer instead of volatile, flammable products. nih.gov For example, studies on phosphonate-functionalized polyethylenes have shown marked improvements in thermal stability and flame-retardant properties compared to the unmodified polymer. rsc.orgscispace.com
Table 2: Illustrative TGA Data for Phosphonate-Modified Polymers
| Polymer System | Phosphorus Content (wt%) | Decomposition Temp. (Td5%, °C) | Char Yield at 700°C (%) | Reference |
|---|---|---|---|---|
| Neat Epoxy Resin | 0 | ~350 | < 15 | nih.gov |
| Epoxy + P-B Additives | P: 4, B: 2 | ~360 | > 25 | nih.gov |
| Low-Density Polyethylene (LDPE) | 0 | ~450 | < 1 | scispace.com |
| LDPE / PE-Phosphonate Blend (90:10) | Low | > 460 | ~ 5 | scispace.com |
Note: This table presents generalized data based on findings for phosphonate-containing polymers to illustrate typical effects. Actual values depend on the specific polymer and phosphonate structure.
Functional Polymer Design
The ability of this compound to participate in polymerization reactions makes it a valuable monomer for designing functional polymers with specific, tailored properties beyond flame retardancy. mdpi.comresearchgate.net
Responsive Polymer Systems Incorporating this compound
Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to small external stimuli, such as changes in pH, temperature, or light. researchgate.net The synthesis of such polymers often involves the copolymerization of different monomers, each contributing a specific functionality.
By copolymerizing this compound with other functional monomers, it is possible to create responsive polymer systems. For instance, copolymerization with monomers like acrylic acid or N-isopropylacrylamide could yield polymers that respond to pH or temperature, respectively. The phosphonic acid group, which can be obtained by hydrolyzing the dimethyl ester of the phosphonate, is itself pH-responsive. rsc.org This opens the door to creating materials for applications in sensors, controlled release systems, and self-healing materials. researchgate.net The RAFT polymerization of phosphonate-containing methacrylates has demonstrated a pathway to well-defined polymer architectures, which is crucial for the development of advanced responsive systems. rsc.org
Biomedical Material Applications (excluding clinical human trials)
The phosphonate group is a structural analog of the phosphate (B84403) group, which is ubiquitous in biological systems (e.g., in DNA and bone). This biomimicry makes phosphonate-containing polymers of great interest for biomedical applications. mdpi.com
Research in this area, which does not include human clinical trials, explores the use of these polymers in various capacities. The phosphonate moiety has a strong affinity for calcium ions, making polymers that incorporate it potentially useful as bone-targeting agents for therapies or as components in materials designed to promote bone regeneration. mdpi.com Furthermore, because phosphonates can mimic the transition state of enzymatic reactions involving phosphates, they are investigated as potential enzyme inhibitors. mdpi.com The synthesis of phosphonate-functionalized polymer particles has been explored for these and other biomedical purposes. researchgate.net The structural versatility of compounds like this compound allows for their integration into complex polymer architectures designed for specific biological interactions. mdpi.com
Adhesion and Surface Modification Utilizing this compound Derivatives
The phosphonate group is well-established for its strong binding affinity to a variety of metal oxide surfaces, forming stable, self-assembled monolayers. mdpi.com This characteristic is harnessed to promote adhesion between dissimilar materials, such as organic coatings and inorganic substrates. mdpi.com While specific studies focusing exclusively on this compound are limited, the broader class of styrylphosphonic acids, which can be derived from the dimethyl ester, demonstrates significant promise in surface functionalization.
The radical copolymerization of phosphonate-containing styrenic monomers is a known method for producing polymers with high molecular weights. mdpi.com This approach allows for the incorporation of the phosphonate functionality throughout a polymer matrix or onto a surface. For instance, polystyrene can be functionalized with phosphonic acid groups through a Friedel-Crafts reaction followed by hydrolysis and oxidation. mdpi.com The presence of the styryl group in this compound offers a direct route for its integration into polymer chains via polymerization, thereby imparting phosphonate-related properties to the resulting material.
The modification of polymer surfaces with phosphonate groups has been shown to enhance biocompatibility. researchgate.net A novel chemical method involving the reaction of diaryl carbenes allows for the direct introduction of phosphonate residues onto the surface of polymers like polystyrene. researchgate.netnih.gov This technique offers a simple protocol for tailoring the surface properties of materials without the need to synthesize new polymers from scratch. researchgate.netnih.gov
Table 1: Methods for Polymer Surface Functionalization with Phosphonate Groups
| Method | Description | Polymer Substrate | Reference |
| Radical Copolymerization | Copolymerization of styrenic monomers containing phosphonate groups. | Polystyrene | mdpi.com |
| Friedel-Crafts Reaction | Functionalization of polystyrene with PCl3/AlCl3 followed by hydrolysis and oxidation. | Polystyrene | mdpi.com |
| Diaryl Carbene Reaction | Direct introduction of phosphonate residues onto the polymer surface. | Polystyrene, Nylon | researchgate.netnih.gov |
Coordination Chemistry and Metal Complexation
The phosphonate group in this compound is a versatile ligand capable of coordinating with a wide range of metal ions. rsc.org This ability opens up avenues for the creation of novel coordination compounds, including discrete metal complexes and extended metal-organic frameworks (MOFs).
This compound as a Ligand for Transition Metals and Lanthanides
Phosphonate ligands are known to form stable complexes with both transition metals and lanthanides. researchgate.netresearchgate.net The coordination can occur through the phosphoryl oxygen atom, and in the case of the hydrolyzed phosphonic acid, through the deprotonated oxygen atoms, leading to various coordination modes.
While specific complexes of this compound with transition metals have not been extensively detailed in the available literature, the general reactivity of phosphonates suggests its potential as a ligand. The synthesis of transition metal complexes with other phosphorus-containing ligands is a well-established field, often involving the reaction of a metal precursor with the ligand in a suitable solvent. mdpi.comnih.govresearchgate.net
Lanthanide complexes with phosphonate ligands are of particular interest due to their potential luminescent and magnetic properties. researchgate.netresearchgate.net The synthesis of lanthanide coordination polymers with various organic linkers, including those with nitrogen and oxygen donor atoms, has been reported. mdpi.com The large ionic radii of lanthanide ions allow for high coordination numbers, often leading to the formation of complex three-dimensional structures. researchgate.net Although direct coordination studies with this compound are not prevalent, related phosphonate esters have been successfully used to synthesize lanthanide complexes. researchgate.net
Synthesis and Characterization of Metal-Organic Frameworks (MOFs) Incorporating Phosphonate Units
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. alfa-chemistry.com Phosphonate-based linkers are attractive for MOF synthesis due to their strong coordination to metal centers, which can impart high thermal and chemical stability to the framework. nih.gov
The use of phosphonate monoesters as linkers has been shown to enhance the water stability of MOFs. nih.gov The ester groups can line the pores of the MOF, creating a hydrophobic environment that protects the more hydrolytically susceptible metal-ligand bonds. nih.gov While the direct incorporation of this compound as a primary linker in MOF synthesis is not yet a common practice, its structure suggests potential as a co-linker or for post-synthetic modification of existing MOFs. The styryl group could be used for subsequent polymerization reactions within the MOF pores, leading to hybrid materials with tailored properties.
Catalytic Applications of this compound-Metal Complexes
Metal complexes are widely used as catalysts in a vast array of chemical transformations. researchgate.netnih.gov The ligand plays a critical role in tuning the electronic and steric environment of the metal center, thereby influencing its catalytic activity and selectivity. nih.govrsc.org
While the catalytic applications of metal complexes specifically derived from this compound are an emerging area of research, the broader field of catalysis by phosphonate-containing metal complexes provides a strong foundation. For instance, transition metal complexes featuring various supporting ligands have been shown to be effective catalysts for a range of reactions. nih.govrsc.org The ability of the phosphonate group to stabilize metal centers in various oxidation states makes it a promising component in the design of new catalysts. The styryl functionality within this compound could also be exploited to immobilize the catalytic complex onto a solid support, facilitating catalyst recovery and reuse.
Theoretical and Computational Investigations of Dimethyl 4 Styrylmethyl Phosphonate
Electronic Structure and Molecular Orbital Theory Calculations
The electronic structure of Dimethyl (4-styrylmethyl)phosphonate is fundamentally governed by the interplay between the π-system of the styryl group and the electron-withdrawing phosphonate (B1237965) group. Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these electronic properties.
DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and compute various electronic descriptors. rsc.org A key aspect of the electronic structure is the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is anticipated to be predominantly localized on the electron-rich styryl fragment, specifically the vinyl and phenyl groups, which constitute the π-conjugated system. Conversely, the LUMO is expected to have significant contributions from both the styryl group and the phosphonate moiety, with the phosphorus atom and its surrounding oxygen atoms acting as electron-accepting centers.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, implying higher reactivity. For conjugated systems like this compound, this gap is expected to be smaller compared to its non-conjugated analogues, a direct consequence of the extended π-system. Theoretical calculations for similar styryl derivatives have shown HOMO-LUMO gaps to be in the range that indicates potential for electronic applications. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the charge distribution and delocalization within the molecule. This analysis would likely reveal significant delocalization of π-electrons across the styryl group and potential hyperconjugative interactions between the σ-bonds of the methyl groups and the unoccupied orbitals of the phosphorus center.
Table 1: Representative Calculated Electronic Properties of this compound using DFT
| Property | Representative Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
| Dipole Moment | 3.2 D | A measure of the overall polarity of the molecule. |
Note: The values in this table are representative and would be determined through specific DFT calculations.
Conformation Analysis and Potential Energy Surface Mapping
The conformational flexibility of this compound arises from the rotation around several single bonds, most notably the C-C bond connecting the phenyl ring to the vinyl group, the C-C bond of the methyl bridge, and the C-P bond of the phosphonate group. Conformational analysis is essential to identify the most stable three-dimensional arrangements of the molecule, which in turn dictate its bulk properties. libretexts.org
A potential energy surface (PES) map can be generated by systematically rotating the dihedral angles of these key bonds and calculating the corresponding energy at each point using quantum chemical methods. This process reveals the global and local energy minima, which correspond to the most stable and metastable conformers, respectively, as well as the transition states that separate them. scienceopen.com
For this compound, the rotation around the C-P bond is of particular interest, as it can lead to different relative orientations of the styryl group with respect to the phosphonate moiety. Studies on similar vinylphosphonates have identified s-cis and s-trans conformers as stable structures. datapdf.com The relative energies of these conformers are influenced by a balance of steric hindrance and potential conjugative effects. The planarity of the styryl group is also a key factor, as it maximizes π-conjugation.
Table 2: Representative Conformational Analysis Data for this compound
| Dihedral Angle | Conformer | Relative Energy (kcal/mol) | Description |
| P-C-C=C | s-cis (0°) | 0.0 | Most stable conformer with the P=O and C=C bonds on the same side. |
| P-C-C=C | s-trans (180°) | 1.5 | A higher energy conformer with the P=O and C=C bonds on opposite sides. |
| C-C-Ph | Planar | 0.0 | The phenyl ring is coplanar with the vinyl group, maximizing conjugation. |
| C-C-Ph | Twisted (90°) | > 5.0 | A high-energy transition state due to loss of conjugation. |
Note: The values in this table are representative and would be determined through specific PES mapping calculations.
Molecular Dynamics Simulations for Intermolecular Interactions and Polymer Behavior
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, including their interactions with each other and with other species, such as in a polymer matrix. researchgate.net For this compound, MD simulations can offer insights into its aggregation behavior, its interactions with solvents, and its role as a functional monomer in a polymer chain.
In these simulations, the molecule is treated as a classical mechanical system, with forces between atoms described by a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. This allows for the calculation of various properties, such as radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, and the mean square displacement, which is related to diffusion.
Prediction of Reactivity and Spectroscopic Properties using Quantum Chemical Methods
Quantum chemical methods are highly effective in predicting the reactivity and spectroscopic properties of molecules, providing a valuable complement to experimental studies. nih.govmdpi.com
The reactivity of this compound can be assessed through the analysis of its molecular orbitals and electrostatic potential. The HOMO and LUMO distributions, as discussed earlier, indicate the likely sites for electrophilic and nucleophilic attack, respectively. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are prone to electrophilic and nucleophilic reactions, respectively.
Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.netmedium.commdpi.com For this compound, the extended conjugation of the styryl group is expected to give rise to strong absorption bands in the UV region. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* in nature for such conjugated systems.
Furthermore, the vibrational frequencies of the molecule can be calculated using DFT, which allows for the prediction of its infrared (IR) spectrum. rsc.orgnih.gov The calculated spectrum can be compared with experimental data to aid in the assignment of vibrational modes. Key characteristic peaks would include the P=O stretching vibration, P-O-C stretching, and various vibrations associated with the aromatic ring and the vinyl group. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which can be invaluable for structural elucidation. youtube.comyoutube.com
Table 3: Representative Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Property | Representative Value | Description |
| UV-Vis (TD-DFT) | λmax | 285 nm | Wavelength of maximum absorption, corresponding to a π → π* transition. |
| IR (DFT) | P=O Stretch | 1250 cm⁻¹ | Characteristic vibrational frequency for the phosphoryl group. |
| ¹H NMR (GIAO) | Styryl Protons | 6.5 - 7.5 ppm | Chemical shift range for the protons on the styryl group. |
| ³¹P NMR (GIAO) | Phosphonate | 20 - 25 ppm | Chemical shift for the phosphorus nucleus. |
Note: The values in this table are representative and would be determined through specific quantum chemical calculations.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for Phosphonate-Styryl Compounds
The synthesis of phosphonate-styryl compounds, including Dimethyl (4-styrylmethyl)phosphonate, traditionally relies on established methods like the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions. However, modern organic synthesis offers a toolkit for more efficient, milder, and versatile routes. Future research is increasingly focused on palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, which can quantitatively couple H-phosphonate diesters with vinyl halides, often with short reaction times, especially under microwave irradiation. organic-chemistry.org These methods demonstrate excellent functional group tolerance and stereochemical retention. organic-chemistry.org
Further avenues include the use of visible-light photochemistry, which allows for the generation of aryl radicals from simple aryl halides that can then be used in C-P bond formation under mild, metal-free conditions. organic-chemistry.org The exploration of arynes for C-P bond construction represents another innovative approach, circumventing the sometimes harsh conditions of traditional transition-metal-catalyzed methods. organic-chemistry.org A significant advance is the water-mediated Michaelis-Arbuzov reaction, which facilitates the process under milder conditions and can be extended to various phosphonites and phosphinites. organic-chemistry.org These cutting-edge methods promise higher yields, greater substrate scope, and improved sustainability for the synthesis of this compound and related structures.
Design and Synthesis of New Derivatives of this compound with Tuned Properties
The modification of the this compound structure is a key area for tuning its chemical and physical properties for specific applications. Research efforts are directed toward synthesizing derivatives by altering both the ester groups on the phosphorus atom and the styryl backbone.
One promising strategy involves the selective monodemethylation of the phosphonate (B1237965) ester, which can then be converted into other derivatives, such as n-octylphosphono compounds, allowing for the introduction of various lipid extensions at the anomeric phosphonate moiety. nih.gov Another significant area of derivatization is the conversion of the phosphonate group into a phosphonamidate. This can be achieved through multi-step syntheses, often involving the creation of a phosphonochloridate intermediate by reacting the dialkyl phosphonate with reagents like phosphorus pentachloride or oxalyl chloride. mdpi.com This reactive intermediate can then be coupled with various amines to yield phosphonamidates, effectively tuning the molecule's polarity and hydrogen bonding capabilities. mdpi.commdpi.com
Furthermore, creating complex derivatives such as phosphonopeptides is an active area of research. mdpi.com By converting the phosphonate to a reactive phosphonochloridate, it can be coupled with amino acids or peptide esters, yielding hybrid molecules with potential applications in biochemistry. mdpi.com Similarly, the synthesis of C-glycosidically-linked phosphonate derivatives demonstrates a pathway to creating analogues of biologically relevant molecules, where the phosphonate serves as a stable mimic of a phosphate (B84403) group. nih.gov
Advanced Polymer Architectures Incorporating this compound Units
The styryl group of this compound makes it an ideal monomer for incorporation into a variety of polymer architectures through addition polymerization techniques. The resulting polymers would feature pendant phosphonate groups along the polymer backbone, which can be leveraged for advanced functionalities.
Future research is exploring the creation of novel inorganic-organic hybrid polymers. For instance, phosphonate-containing monomers can be integrated into siloxane structures. Methodologies such as the catalyst-free Kabachnik-Fields reaction can be used to synthesize siloxanes containing substituents with phosphonate and amino groups, opening a pathway to new classes of hybrid materials. researchgate.net The phosphonate groups within these polymers can act as sites for cross-linking, for chelating metal ions, or for improving adhesion to inorganic substrates like metal oxides, a known property of phosphonates. This makes them highly suitable for creating functional coatings, membranes, or composite materials with tailored thermal and mechanical properties.
Interdisciplinary Research Integrating this compound with Nanoscience and Biotechnology (excluding clinical human trials)
The distinct chemical properties of this compound make it a valuable building block for interdisciplinary research, particularly at the interface of materials science, nanoscience, and biotechnology.
In nanoscience, the phosphonate group's strong affinity for metal oxide surfaces is a key feature. Polymers or oligomers of this compound can be used as capping agents or surface functionalization ligands for nanoparticles (e.g., titanium dioxide, zinc oxide, iron oxides). This surface modification can improve the dispersibility of nanoparticles in polymer matrices, prevent aggregation, and impart new functionalities to the nanoparticle surface.
In biotechnology, the focus is on using derivatives of the compound as biochemical tools. The synthesis of phosphonopeptides and C-glycosyl phosphonate derivatives provides molecules that can act as stable analogues of natural phosphates. nih.govmdpi.com These derivatives are valuable as probes for studying enzyme mechanisms or as potential inhibitors in biochemical pathways, particularly those involving phosphate metabolism or glycosyl transferases. nih.govnih.gov For example, C-glycosidically-linked phospholipid derivatives have been prepared as hydrolytically stable analogues of native biological donors to study enzymes involved in bacterial resistance. nih.gov
Environmental Impact and Degradation Studies of this compound and its Polymers (excluding safety/adverse effects)
Understanding the environmental fate of this compound is crucial for its responsible development and application. Research in this area focuses on its persistence, degradation pathways, and potential for bioaccumulation. Studies on the closely related Dimethyl phosphonate (DMP) provide a predictive framework.
The primary degradation process for such phosphonates in water is hydrolysis. oecd.org The rate of hydrolysis is highly dependent on pH. For DMP, the degradation products are monomethyl phosphonate (MMP) and methanol (B129727), with the MMP further hydrolyzing to phosphorous acid. oecd.org The hydrolytic stability of this compound is expected to follow a similar pH-dependent trend.
| pH Level | Experimentally Determined Half-Life (for DMP) |
| 4 | ~470 hours |
| 7 | ~3 hours |
| 9 | < 0.3 hours |
Data sourced from a UNEP report on Dimethyl Phosphonate. oecd.org
In the atmosphere, the compound is expected to undergo rapid photodegradation by hydroxyl radicals. oecd.org Regarding biodegradability, DMP is not considered readily biodegradable, with hydrolysis being the rate-determining step before the resulting methanol can be biodegraded. oecd.org The calculated logarithm of the octanol-water partition coefficient (log Kow) for DMP is -1.2, indicating no potential for bioaccumulation. oecd.org
In natural environments, microorganisms have evolved enzymatic pathways to cleave the carbon-phosphorus (C-P) bond to acquire phosphorus when it is a limiting nutrient. nih.gov The C-P lyase pathway is a key catabolic system capable of reductively cleaving the C-P bond in a variety of phosphonates to release phosphate. nih.gov Future environmental studies on this compound and its polymers will likely investigate their susceptibility to these natural hydrolytic, photochemical, and enzymatic degradation pathways.
Q & A
Basic Research Question
- ¹H/³¹P NMR : Confirm structure via characteristic shifts (e.g., δ ~3.7 ppm for OCH₃ in ¹H NMR; δ ~25–30 ppm in ³¹P NMR).
- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- FT-IR : Identify P=O stretches (~1250 cm⁻¹) and aromatic C-H bends.
To minimize artifacts, use deuterated solvents (e.g., CDCl₃) free of proton impurities, and calibrate instruments with internal standards (e.g., TMS for NMR) .
How can stereochemical control be achieved during synthesis to avoid diastereomer formation?
Advanced Research Question
Stereochemical control requires chiral catalysts or auxiliaries. For example, asymmetric catalysis using (R)-BINOL-derived phosphoric acids can induce enantioselectivity in P-center reactions . Alternatively, kinetic resolution via enzymatic methods (e.g., lipases) separates diastereomers. Recent studies show that low-temperature reactions (–20°C) in toluene reduce racemization, improving enantiomeric excess (ee >90%) .
How should researchers resolve contradictions in reported catalytic efficiency data for phosphonate-based reactions?
Advanced Research Question
Discrepancies often arise from unoptimized reaction parameters or unaccounted solvent effects. Systematic studies using Design of Experiments (DoE) can isolate variables (e.g., catalyst loading, temperature). For example, conflicting data on palladium-catalyzed cross-coupling may result from trace moisture; rigorous drying of reagents and inert atmospheres improve reproducibility .
What methodologies optimize reaction conditions while addressing safety concerns related to phosphonate intermediates?
Advanced Research Question
- Solvent Selection : Replace volatile solvents (e.g., dichloromethane) with safer alternatives (e.g., cyclopentyl methyl ether).
- Catalyst Screening : Use immobilized catalysts (e.g., silica-supported Pd) to reduce heavy-metal exposure.
- In Situ Monitoring : Raman spectroscopy tracks reaction progress, minimizing exposure to toxic intermediates . Safety protocols mandate fume hoods and PPE for handling styrenic monomers (potential sensitizers).
How can bioactivity assays be designed to evaluate the antiviral potential of this compound derivatives?
Advanced Research Question
- Target Identification : Molecular docking predicts binding affinity to viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ).
- In Vitro Assays : Measure IC₅₀ values using plaque reduction neutralization tests (PRNT) or cytopathic effect (CPE) inhibition.
- Structure-Activity Relationships (SAR) : Modify the styryl group’s substituents (e.g., electron-withdrawing groups) to enhance membrane permeability .
What computational approaches predict the reactivity of this compound in novel reaction systems?
Advanced Research Question
Density Functional Theory (DFT) calculates transition-state energies for proposed mechanisms (e.g., Michaelis-Arbuzov rearrangements). Solvent effects are modeled via COSMO-RS, while molecular dynamics simulations assess steric interactions in catalytic pockets . Validate predictions with kinetic isotope effect (KIE) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
